An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound of increasing interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a methylated pyrazole, presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and potential for coordination with metal ions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data for structurally related molecules and detailed, field-proven methodologies for the experimental determination of these crucial parameters. Understanding these properties is paramount for its application in drug design, as a ligand in catalysis, or as a building block for novel materials such as metal-organic frameworks (MOFs).[1][2]
I. Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is the bedrock of its rational application in any scientific endeavor. While specific experimental data for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is not extensively reported in publicly accessible literature, we can infer its likely characteristics based on its constituent moieties and data from analogous structures.
Molecular Structure and Identity
| Property | Value | Source |
| Chemical Name | 4-(1-Methyl-1H-pyrazol-4-yl)pyridine | N/A |
| CAS Number | 870863-00-6 | [2][3] |
| Molecular Formula | C₉H₉N₃ | N/A |
| Molecular Weight | 159.19 g/mol | N/A |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=NC=C2 | N/A |
| InChI | InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2-7H,1H3 | N/A |
Predicted Physicochemical Parameters
The following table summarizes predicted and inferred physicochemical properties. It is crucial to note that these are estimations and should be experimentally verified for any rigorous application.
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Melting Point (°C) | Solid at room temperature; likely in the range of 90-120 °C | A related compound, 2-chloro-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridine, is a light-yellow solid with a melting point of 95–97 °C.[4] The presence of intermolecular hydrogen bonding and aromatic stacking interactions would contribute to a solid state. |
| Boiling Point (°C) | > 300 °C (with potential decomposition) | High boiling points are characteristic of heterocyclic compounds with similar molecular weights due to strong intermolecular forces. |
| Aqueous Solubility | Moderately soluble | The pyridine and pyrazole nitrogen atoms can act as hydrogen bond acceptors, enhancing water solubility. However, the overall aromatic character may limit high solubility. |
| pKa | ~4-5 (for the pyridinium ion) | The pKa of the conjugate acid of pyridine is approximately 5.2. The electron-withdrawing nature of the pyrazole ring is expected to slightly decrease the basicity of the pyridine nitrogen. A predicted pKa for the structurally isomeric 4-(4-methyl-1H-pyrazol-1-yl)pyridine is 3.245.[5] |
| LogP | 1.0 - 2.0 | The combination of a polar pyridine ring and a moderately polar pyrazole ring with a nonpolar methyl group suggests a compound with some lipophilic character. This is a critical parameter for predicting drug-likeness and membrane permeability. |
II. Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine must be confirmed through empirical measurement. The following section details robust, self-validating experimental protocols for determining key physicochemical parameters.
A. Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is indicative of a pure substance.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small, dry sample of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a rate of 10-20 °C/min initially. As the expected melting range is approached, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
B. Solubility Profile Determination
Causality: Solubility in various solvents is critical for reaction setup, purification, formulation, and in vitro/in vivo studies. The "like dissolves like" principle generally applies, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents.
Protocol: Isothermal Shake-Flask Method [6]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: Add an excess amount of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Workflow for Solubility Determination:
Caption: Isothermal shake-flask solubility determination workflow.
C. pKa Determination
Causality: The pKa value quantifies the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Validation: The relationship pKa + pKb = 14 can be used for validation in aqueous solutions.[7]
D. LogP Determination
Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in predicting a drug's ability to cross cell membranes and its overall pharmacokinetic behavior.
Protocol: Shake-Flask Method
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in one of the phases and add an equal volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]
Logical Relationship for ADME Prediction:
Caption: Influence of physicochemical properties on ADME.
III. Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will be indicative of the electronic environment of each proton. For example, in related pyrazole derivatives, the pyrazole protons appear as singlets.[9] The pyridine protons will likely appear as doublets or multiplets in the aromatic region. For 4-methylpyridine, the methyl protons appear around 2.3 ppm, and the aromatic protons are observed between 7.1 and 8.5 ppm.[10]
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons. In related 4-hydroxymethylpyrazoles, the pyrazole ring carbons appear in the range of 112-145 ppm.[11] For 4-methylpyridine, the methyl carbon is around 21 ppm, and the aromatic carbons are between 124 and 150 ppm.[12]
B. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic - methyl): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1400-1600 cm⁻¹[13]
-
C-N stretching: ~1000-1350 cm⁻¹
C. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern will be characteristic of the pyridine and pyrazole rings.
IV. Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. While specific experimental data for this molecule is limited, the provided protocols and comparative analysis with related structures offer a robust starting point for researchers. The experimental determination of the properties outlined herein is strongly encouraged to build a complete and accurate profile of this promising compound, thereby facilitating its future applications in science and technology.
V. References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Gendron, T., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 204, 112631.
-
González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions, 40(43), 11595-11602.
-
Attaryan, O. S., et al. (2015). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 85(12), 2769-2771.
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Retrieved from [Link]
-
Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6251–6260.
-
PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]
-
Frontiers in Chemical Sciences. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. Retrieved from [Link]
-
ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]
-
MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
-
mzCloud. (2016). 4 1H Pyrazol 1 yl phenyl methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]
-
ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Isopropylpyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 870863-00-6|4-(1-Methyl-1H-pyrazol-4-yl)pyridine|BLD Pharm [bldpharm.com]
- 4. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine, 4-(4-methyl-1H-pyrazol-1-yl)- CAS#: 1179268-28-0 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]

